molecular formula C27H25FN4O4S B460352 methyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluoro-5-methoxyphenyl)-4H-pyran-3-carboxylate CAS No. 445384-60-1

methyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluoro-5-methoxyphenyl)-4H-pyran-3-carboxylate

Cat. No.: B460352
CAS No.: 445384-60-1
M. Wt: 520.6g/mol
InChI Key: YSLYLGYYOGOQCN-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluoro-5-methoxyphenyl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as amino, cyano, and fluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluoro-5-methoxyphenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluoro-5-methoxyphenyl)-4H-pyran-3-carboxylate undergoes various types of chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano groups can yield primary amines, while oxidation of the amino group can produce nitro compounds .

Scientific Research Applications

Methyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluoro-5-methoxyphenyl)-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluoro-5-methoxyphenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-5-cyano-2-methyl-4-pyridin-3-yl-4H-pyran-3-carboxylate
  • Methyl 6-amino-5-cyano-2-oxo-1,2-dihydro-1H-indole-3-carboxylate
  • Methyl 6-amino-5-cyano-2-phenyl-4H-pyran-3-carboxylate

Uniqueness

Methyl 6-amino-5-cyano-2-{[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluoro-5-methoxyphenyl)-4H-pyran-3-carboxylate is unique due to its combination of functional groups and the presence of the cyclohepta[b]pyridin-2-yl moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-(2-fluoro-5-methoxyphenyl)-4H-pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O4S/c1-34-17-8-9-20(28)18(11-17)23-19(13-30)25(31)36-22(24(23)27(33)35-2)14-37-26-16(12-29)10-15-6-4-3-5-7-21(15)32-26/h8-11,23H,3-7,14,31H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLYLGYYOGOQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2C(=C(OC(=C2C(=O)OC)CSC3=C(C=C4CCCCCC4=N3)C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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